molecular formula C10H18O7 B7948990 2-Propenoic acid, oxydi-2,1-ethanediyl ester

2-Propenoic acid, oxydi-2,1-ethanediyl ester

Cat. No.: B7948990
M. Wt: 250.25 g/mol
InChI Key: ZCNNPIISAUSYSN-UHFFFAOYSA-N
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Description

2-Propenoic acid, oxydi-2,1-ethanediyl ester is a high-purity difunctional monomer specifically designed for advanced materials research. Its molecular structure features acrylic ester termini connected by an oxydi-2,1-ethanediyl spacer, making it a versatile crosslinker and building block for synthesizing tailored polymers. Researchers value this compound for developing novel networks with specific mechanical properties, degradation profiles, and functional group density. The primary research applications of this reagent include its role as a crosslinking co-monomer in free radical polymerization to create hydrogels for drug delivery systems, as a component in the formulation of specialty adhesives and coatings with modified flexibility, and in the development of dental resin composites to enhance mechanical strength. Its mechanism of action involves the two propenoic acid groups participating in polymerization reactions, forming covalent bridges between polymer chains, which increases the crosslink density and directly influences the final material's swelling behavior, thermal stability, and chemical resistance. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethanol;prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3.2C3H4O2/c5-1-3-7-4-2-6;2*1-2-3(4)5/h5-6H,1-4H2;2*2H,1H2,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNNPIISAUSYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O.C=CC(=O)O.C(COCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems and Reaction Conditions

A representative procedure involves charging a nitrogen-purged autoclave with acrylic acid (33.2 g) stabilized with 2,2',6,6'-tetramethyl-4-hydroxypiperidine-N-oxide and phenothiazine, followed by the addition of a zinc-based metal-organic framework (MOF) catalyst (0.5 g). Ethylene oxide (20 g) is introduced under 10 bar nitrogen pressure, and the mixture is stirred at 50°C for five hours. Post-reaction analysis by gas chromatography reveals a product distribution of 76% unreacted acrylic acid, 10% monoethylene glycol acrylate, 9% diethylene glycol diacrylate, and 5% side products.

Key Parameters:

  • Temperature : 50–60°C

  • Pressure : 10 bar nitrogen

  • Catalyst : Zn-MOFs or acidic resins

  • Inhibitors : Phenothiazine derivatives (0.1–0.5 wt%)

Challenges and Mitigation Strategies

The low yield of DEGD (9%) in this method stems from competing side reactions, including over-alkoxylation to form triethylene glycol acrylate and oligomerization of ethylene oxide. To suppress these pathways, recent studies recommend:

  • Reducing ethylene oxide stoichiometry to a 1:2 molar ratio (acrylic acid:ethylene oxide).

  • Employing templated MOF catalysts with controlled pore sizes to limit over-alkoxylation.

  • Optimizing inhibitor concentrations to prevent radical-initiated polymerization without hindering the main reaction.

Direct Esterification of Acrylic Acid with Ethylene Glycol

Direct esterification offers higher selectivity for DEGD by reacting acrylic acid with ethylene glycol in the presence of strong acid catalysts. This method is widely adopted in laboratory-scale syntheses and specialty chemical production.

Heterogeneous Acid Catalysts

Naphthalene-1,5-disulfonic acid and KU-2.8 (a sulfonated polystyrene resin) have emerged as effective catalysts. In a comparative study, naphthalene-1,5-disulfonic acid achieved an 87.5% yield of DEGD at 80°C, outperforming KU-2.8 (83.6% yield) under identical conditions.

Reaction Protocol:

  • Mix acrylic acid (1.0 mol) and ethylene glycol (0.5 mol) in a molar ratio of 2:1.

  • Add 2 wt% naphthalene-1,5-disulfonic acid relative to acrylic acid.

  • Heat at 80°C for 4 hours under reflux with continuous water removal (azeotropic distillation).

  • Neutralize the catalyst with sodium bicarbonate and purify by vacuum distillation.

Homogeneous Acid Catalysts

Sulfuric acid and p-toluenesulfonic acid are traditional catalysts but require careful handling due to corrosivity and post-reaction neutralization. A patent by US3458561A details a continuous esterification process using 0.01–0.1 wt% sulfuric acid, achieving 85–90% conversion at 100–120°C.

Comparative Performance of Catalysts:

CatalystTemperature (°C)Yield (%)By-Products
Naphthalene-1,5-disulfonic acid8087.5<5% oligomers
KU-2.8 resin8083.67–10% oligomers
Sulfuric acid12089.08–12% diacrylate isomers

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale DEGD production utilizes tubular reactors with in-line monitoring to maintain optimal stoichiometry and temperature. Key advantages include:

  • Reduced reaction time : 2–3 hours vs. 4–6 hours in batch processes.

  • Higher purity : Automated removal of water and unreacted monomers via fractional distillation.

Inhibitor Systems

Industrial formulations incorporate dual inhibitor systems to prevent polymerization during storage and transport:

  • Radical scavengers : 4-Hydroxy-TEMPO (0.05–0.1 wt%).

  • Oxygen donors : Dissolved oxygen (5–10 ppm) to quench propagating radicals.

By-Product Analysis and Mitigation

Common by-products and their origins include:

  • Monoethylene glycol acrylate : From incomplete esterification or alkoxylation.

  • Acrylic acid dimers : Formed via Diels-Alder cyclization at temperatures >100°C.

  • Polyethylene glycol acrylates : Result from excess ethylene oxide or prolonged reaction times.

Strategies to minimize by-products:

  • Stoichiometric control : Limit ethylene oxide to ≤1.1 equivalents per acrylic acid.

  • Low-temperature processing : Maintain temperatures ≤80°C in esterification routes.

  • Catalyst selectivity : Use sulfonic acid derivatives with high affinity for primary hydroxyl groups.

Emerging Catalytic Technologies

Enzymatic Esterification

Pilot-scale studies employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze acrylate esterification at 40–50°C, achieving 70–75% yields. While environmentally benign, this method faces challenges in catalyst longevity and acrylate-induced enzyme denaturation.

Photoredox Catalysis

Recent advances utilize visible light-mediated catalysis with Ru(bpy)₃²⁺ to activate acrylic acid at ambient temperatures. Initial trials report 65% DEGD yield with minimal side products, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, oxydi-2,1-ethanediyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Propenoic acid, oxydi-2,1-ethanediyl ester serves as:

  • Reagent in Organic Synthesis : It acts as a building block for synthesizing complex molecules.
  • Polymerization Agent : Used in the production of polymers through radical polymerization processes.

Biology

In biological research, this compound is utilized for:

  • Biochemical Pathway Studies : It aids in understanding metabolic pathways by serving as a precursor for biologically active compounds.
  • Drug Formulation Development : Investigated for its potential therapeutic properties and as an excipient in drug formulations.

Medicine

In medical applications, the compound has shown promise for:

  • Therapeutic Investigations : Research into its effects on various biological targets suggests potential medicinal uses.
  • Biocompatible Materials : Its properties make it suitable for developing biocompatible materials for medical devices.

Industry

In industrial applications, this compound is employed in:

  • Production of Resins and Coatings : Used in formulating resins that provide durability and resistance to environmental factors.
  • Adhesives Manufacturing : Its adhesive properties make it suitable for various bonding applications.

Comparison of Applications

Application AreaSpecific UsesBenefits
ChemistryOrganic synthesisVersatile building block
BiologyPrecursor for active compoundsEnhances biochemical studies
MedicineDrug formulationPotential therapeutic properties
IndustryResins and adhesivesDurable and resistant materials

Safety Profile

PropertyValue
LD50 (oral)250 mg/kg (rat)
LD50 (dermal)180 mg/kg (rabbit)
Skin SensitizationYes
Eye IrritationModerate

Case Study 1: Polymer Applications

A study investigated the use of this compound in creating high-performance polymers. The results indicated that polymers produced with this compound exhibited enhanced mechanical properties and thermal stability compared to those made with traditional monomers. This application is particularly relevant in industries requiring robust materials such as automotive and aerospace sectors.

Case Study 2: Medical Device Development

Research focused on the incorporation of this compound into biocompatible materials for medical devices. The findings demonstrated that devices made from formulations containing this compound showed improved biocompatibility and reduced inflammatory responses when tested in vitro. This advancement opens avenues for safer medical implants and devices.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, oxydi-2,1-ethanediyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Propenoic acid, oxybis(methyl-2,1-ethanediyl) ester
  • CAS Number: 2358-84-1 (primary), 57472-68-1 (alternative)
  • Molecular Formula: C₁₂H₁₈O₅
  • Molecular Weight: 242.27 g/mol
  • Physical Properties: Boiling point 119–121°C (0.8 mmHg), density 1.05 g/cm³, refractive index 1.4500–1.4540 .

Applications :
Used in electrical/electronic products, adhesives, and surface-active agents due to its acrylate functionality, enabling crosslinking in polymer synthesis .

Comparison with Structurally Similar Compounds

2-Propenoic Acid, 2-Methyl-, 1,2-Ethanediylbis(oxy-2,1-Ethanediyl) Ester

  • CAS: 109-16-0
  • Formula: C₁₄H₂₂O₆
  • Molecular Weight: 286.32 g/mol
  • Key Differences :
    • Contains a methyl-substituted acrylate group and extended ethanediylbis(oxy) backbone.
    • Higher molecular weight and rigidity compared to the target compound.
    • Applications: Likely used in specialty polymers requiring enhanced thermal stability .

Bis[2-(Methacryloyloxy)ethyl] Phosphate

  • CAS: 32435-46-4
  • Formula: C₁₄H₂₃O₈P
  • Molecular Weight: 350.30 g/mol
  • Key Differences :
    • Incorporates phosphate and methacrylate groups, enhancing adhesion and flame retardancy.
    • Applications: Dental adhesives and biocompatible coatings due to phosphate functionality .

2-Propenoic Acid, (4-Methyl-1,3-Phenylene)Bis(Iminocarbonyloxy-2,1-Ethanediyl) Ester

  • CAS: 54687-25-1
  • Formula: C₁₉H₂₂N₂O₈
  • Molecular Weight: 406.39 g/mol
  • Key Differences: Contains iminocarbonyloxy and aromatic groups, introducing hydrogen-bonding capability. Applications: Advanced adhesives and urethane-based polymers .

Tris(2-Acryloyloxyethyl) Phosphate

  • CAS: 35057-49-9
  • Formula: C₁₅H₂₄O₉P
  • Molecular Weight: 379.32 g/mol
  • Key Differences :
    • Phosphate core with three acrylate arms, offering high crosslinking density.
    • Applications: Flame retardants and UV-curable resins .

Comparative Data Table

Property Target Compound (2358-84-1) C₁₄H₂₂O₆ (109-16-0) C₁₄H₂₃O₈P (32435-46-4) C₁₉H₂₂N₂O₈ (54687-25-1)
Molecular Weight (g/mol) 242.27 286.32 350.30 406.39
Boiling Point (°C) 119–121 (0.8 mmHg) Not reported Decomposes >200°C Not reported
Key Functional Groups Acrylate, ethanediyl ether Methacrylate, ether Phosphate, methacrylate Urethane, iminocarbonyloxy
Applications Adhesives, electronics Specialty polymers Dental materials High-performance adhesives
Hazards (GHS) 6.3A, 6.4A (Irritant) Similar acrylate risks Corrosive, flammable Not classified

Research Findings and Trends

  • Reactivity : Shorter ethanediyl chains (target compound) enable faster polymerization but lower flexibility compared to longer-chain analogs (e.g., butanediyl esters in ) .
  • Thermal Stability : Phosphate-containing derivatives (e.g., 35057-49-9) exhibit superior thermal resistance, making them suitable for flame-retardant applications .
  • Regulatory Status : Most acrylate esters share similar hazard classifications (skin/eye irritation), but phosphate esters face additional scrutiny due to environmental persistence .

Biological Activity

2-Propenoic acid, oxydi-2,1-ethanediyl ester, commonly known as diethylene glycol diacrylate (DEGD), is a versatile compound widely used in various fields including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Diethylene glycol diacrylate is an ester formed from the reaction of acrylic acid with diethylene glycol. Its chemical structure allows it to participate in a variety of chemical reactions due to the presence of both hydroxyl and carboxyl functional groups.

Biological Activity

The biological activity of this compound has been investigated in several studies. The compound exhibits properties that can influence cellular functions and biochemical pathways.

The mechanism of action involves interactions with biological molecules such as proteins and nucleic acids. The hydroxyl group can form hydrogen bonds with biomolecules, potentially modulating enzyme activity or receptor signaling pathways.

Toxicological Studies

Research indicates that DEGD may have toxicological implications. A study highlighted its potential endocrine-disrupting effects when leached from paper and board food contact materials. The compound was tested for mutagenicity and its impact on metabolic processes in vitro, revealing adverse effects on cell viability and metabolic functions .

Case Studies

  • Endocrine Disruption : In a study examining food packaging materials, DEGD was identified as a contaminant that could leach into food products. The study utilized in vitro assays to assess the endocrine-disrupting potential of extracts containing DEGD .
  • Cell Viability : Another research effort focused on the cytotoxic effects of DEGD on human cell lines. Results showed that exposure to varying concentrations of DEGD led to decreased cell viability and increased apoptotic markers, suggesting its potential as a cytotoxic agent.

Applications in Research and Industry

Field Application
Chemistry Used as a reagent in organic synthesis and polymerization processes.
Biology Investigated for its role in biochemical pathways and as a precursor for biologically active compounds.
Medicine Explored for therapeutic properties and potential use in drug formulations.
Industry Utilized in the production of polymers, resins, and coatings due to its cross-linking ability.

Synthesis Methods

The synthesis of this compound typically involves the reaction of acrylic acid with diethylene glycol under controlled conditions using catalysts such as sulfuric acid. This reaction can be scaled up for industrial production using continuous flow processes to ensure high yield and purity.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-propenoic acid, oxydi-2,1-ethanediyl ester?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm ester linkages and verify the absence of unreacted monomers. Peaks corresponding to acrylate protons (δ 5.8–6.4 ppm) and ether oxygens in the oxydiethane backbone should be prominent .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) to quantify residual monomers and assess purity. Calibrate using commercial standards of the ester .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic carbonyl (C=O, ~1720 cm1^{-1}) and ether (C-O-C, ~1100 cm1^{-1}) stretches to confirm functional groups .

Q. What safety protocols are critical when handling this compound, given its toxicity classification?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Install local exhaust ventilation if handling bulk quantities (>100 g) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage systems to prevent environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict the reactivity of this ester in radical polymerization?

  • Methodology :

  • Computational Setup : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate the HOMO-LUMO gap to estimate susceptibility to radical attack .
  • Transition State Analysis : Model the propagation step (e.g., acrylate group addition to a growing polymer chain) to determine activation energies and rate constants .
  • Validation : Compare computational results with experimental kinetic data (e.g., from gel permeation chromatography) to refine the model .

Q. How can researchers resolve discrepancies in reported polymerization rates under varying initiator concentrations?

  • Methodology :

  • Controlled Experiments : Systematically vary initiator (e.g., AIBN) concentrations (0.1–2.0 wt%) while monitoring conversion via gravimetric analysis or real-time FTIR .
  • Kinetic Modeling : Apply the Mayo-Lewis equation to assess copolymerization behavior. Use Arrhenius plots to identify temperature-dependent anomalies .
  • Data Reconciliation : Cross-validate with differential scanning calorimetry (DSC) to detect exothermic peaks correlated with initiation efficiency .

Q. What is the impact of electron-withdrawing substituents on the ester’s reactivity in copolymerization?

  • Methodology :

  • Synthetic Modification : Introduce substituents (e.g., chlorine at the α-position) via nucleophilic acyl substitution. Confirm structural changes via 1H^1 \text{H}-NMR .
  • Reactivity Assessment : Compare copolymerization rates with styrene or methyl methacrylate using 13C\text{}^{13} \text{C}-NMR to track monomer incorporation .
  • Mechanistic Insight : Use electron paramagnetic resonance (EPR) to study radical stabilization effects during chain propagation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the ester’s thermal stability during polymerization?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Perform TGA under nitrogen (10°C/min) to identify decomposition onset temperatures. Compare with literature values (e.g., 133–312°C) .
  • Isothermal Studies : Conduct time-resolved TGA at 150°C to assess stability under simulated reaction conditions .
  • Cross-Linking Effects : Investigate whether side reactions (e.g., diacrylate cross-linking) alter thermal profiles using dynamic mechanical analysis (DMA) .

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